molecular formula C20H19ClN2O B6496142 3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide CAS No. 1351631-40-7

3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide

Cat. No.: B6496142
CAS No.: 1351631-40-7
M. Wt: 338.8 g/mol
InChI Key: DGJKAXSTEDAFJW-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide is a synthetic organic compound characterized by a benzamide core substituted with a 3-chloro group and an alkyne-linked tetrahydroisoquinoline moiety. The structure combines a rigid aromatic system (benzamide) with a conformationally constrained bicyclic amine (tetrahydroisoquinoline) via a but-2-yn-1-yl spacer.

Properties

IUPAC Name

3-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c21-19-9-5-8-17(14-19)20(24)22-11-3-4-12-23-13-10-16-6-1-2-7-18(16)15-23/h1-2,5-9,14H,10-13,15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJKAXSTEDAFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the reaction of benzylamine with a suitable aldehyde under acidic conditions to form the tetrahydroisoquinoline ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a lead compound for the development of new drugs. Its interaction with various biological targets can be studied to understand its effects on cellular processes and pathways.

Medicine

The compound's potential medicinal applications include its use as an anti-inflammatory agent, an analgesic, or an antitumor agent. Its ability to modulate biological pathways makes it a candidate for drug development in various therapeutic areas.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents/Linkers Key Functional Groups Potential Applications
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, phenyl Imide, chloro, aromatic Polymer synthesis
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-... () Acridinium derivative But-2-yn-1-yl, dihydroisoxazolyloxy Alkyne, tertiary amine, isoxazole Cholinesterase inhibition
Target Compound Benzamide 3-chloro, 4-(tetrahydroisoquinolin-2-yl) Amide, chloro, bicyclic amine, alkyne Hypothetical: Enzyme targeting

Key Observations:

  • Core Structure Differences: The target compound’s benzamide core distinguishes it from the phthalimide system in and the acridinium derivative in . Benzamides are known for their metabolic stability compared to phthalimides, which are often used as polymer precursors.
  • Linker Role: The but-2-yn-1-yl spacer in the target compound introduces rigidity, similar to the alkyne-linked dihydroisoxazole in . This spacer may enhance binding affinity by pre-organizing the tetrahydroisoquinoline moiety for target interactions .

Pharmacological and Industrial Relevance

  • 3-Chloro-N-phenyl-phthalimide (): Primarily used in polyimide synthesis due to its thermal stability and reactivity as a monomer . No reported biological activity.
  • The dihydroisoxazole and acridinium groups likely contribute to enzyme binding .
  • Target Compound: The tetrahydroisoquinoline moiety is structurally akin to opioid receptor ligands (e.g., papaverine derivatives), while the chloro-benzamide group may enhance lipophilicity for blood-brain barrier penetration. These features position it as a candidate for central nervous system (CNS) drug development.

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